4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol
Description
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol is a heteroaromatic compound featuring a pyrimidine core substituted at the 4-position with a thiophene (2-thienyl) group and at the 2-position with a phenol (benzenol) moiety. Its molecular formula is C₁₄H₁₀N₂OS, with a molecular weight of 254.31 g/mol. This compound serves as a scaffold for derivatives with applications in medicinal chemistry, particularly in antimicrobial and antiproliferative agents .
Properties
IUPAC Name |
4-(4-thiophen-2-ylpyrimidin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-11-5-3-10(4-6-11)14-15-8-7-12(16-14)13-2-1-9-18-13/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGRYMLAIPDOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thiophene derivative reacts with a pyrimidine precursor under specific conditions to form the desired compound . Another approach is the [4+2] cyclization, which involves the reaction of a thiophene derivative with a diene to form the pyrimidine ring . These reactions are usually carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The choice of solvents, catalysts, and purification methods is crucial to achieving high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl group on the benzene ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine), alkyl halides, and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated, alkylated, and nitrated derivatives.
Scientific Research Applications
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Derivatives of 4-[4-(2-thienyl)-2-pyrimidinyl]benzenol often involve substitutions on the phenol group or modifications to the pyrimidine-thienyl backbone. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility: The phenol group in this compound confers moderate aqueous solubility (~112 mg/mL at 25°C in analogues), while ester derivatives (e.g., benzoate, sulfonate) exhibit lower solubility but higher lipid membrane permeability .
- Acid-Base Behavior: The phenol group’s pKa (~10) suggests ionization at physiological pH, influencing distribution and protein binding. Ether and ester derivatives lack ionizable protons, favoring passive diffusion .
- Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexanecarboxylate) show higher predicted boiling points (~634.7°C for sulfonate ester), indicating enhanced thermal stability .
Biological Activity
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a thienyl group and a pyrimidine ring attached to a benzene core. This unique arrangement is thought to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Antitumor Activity : There is evidence suggesting that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the thienyl and pyrimidine moieties interact with biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of their activity.
Antimicrobial Studies
A study conducted on various derivatives of pyrimidine compounds demonstrated that certain substitutions could enhance antimicrobial efficacy. While specific data on this compound was limited, related compounds showed significant activity against Mycobacterium tuberculosis and other pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| BM212 | 0.4 | Antitubercular |
| This compound | TBD | TBD |
Antitumor Studies
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives with thienyl groups have been noted to exhibit cytotoxic effects against breast cancer cell lines.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that modifications in the thienyl or pyrimidine moieties can significantly alter biological activity. For example:
| Compound Name | Activity Type | MIC/IC50 |
|---|---|---|
| Sulfanilamide | Antimicrobial | 10-20 µg/mL |
| Celecoxib | Anti-inflammatory | 0.5 µM |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
